

Ganolucidic Acid A: A Comparative Guide to Biological Target Specificity

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Compound of Interest

Compound Name: *Ganolucidic acid A*

Cat. No.: *B12372461*

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For researchers, scientists, and drug development professionals, understanding the specificity of a bioactive compound's interaction with its biological targets is paramount. **Ganolucidic acid A** (GAA), a triterpenoid isolated from *Ganoderma lucidum*, has demonstrated a wide range of pharmacological activities, modulating key signaling pathways implicated in various diseases. This guide provides an objective comparison of GAA's biological target specificity with that of other well-established inhibitors, supported by experimental data.

Executive Summary

Ganolucidic acid A's interaction with its biological targets is a subject of ongoing research. While its effects on multiple signaling pathways are documented, direct binding validation and specificity compared to other inhibitors are crucial for its development as a therapeutic agent. This guide summarizes the current understanding of GAA's target engagement and provides a comparative analysis with selected inhibitors of the JAK-STAT, PI3K/AKT/mTOR, and NF- κ B pathways.

Comparative Analysis of Biological Target Binding

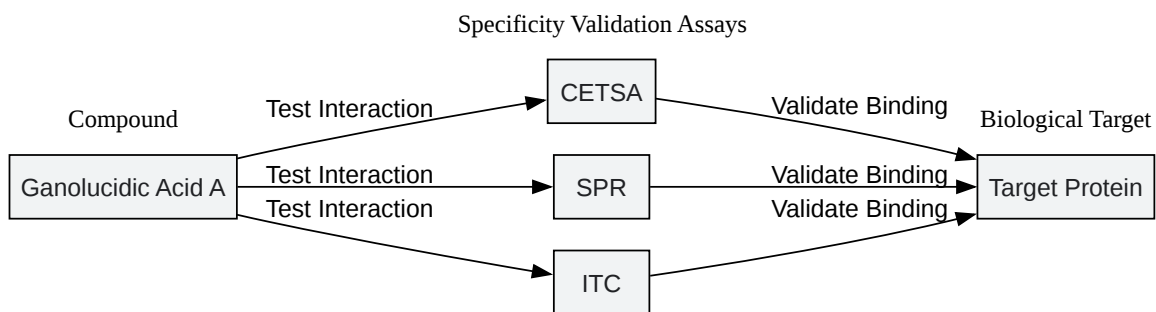
The following table summarizes the binding affinities of **Ganolucidic acid A** and selected alternative inhibitors to their respective protein targets. This quantitative data allows for a direct comparison of their binding strengths.

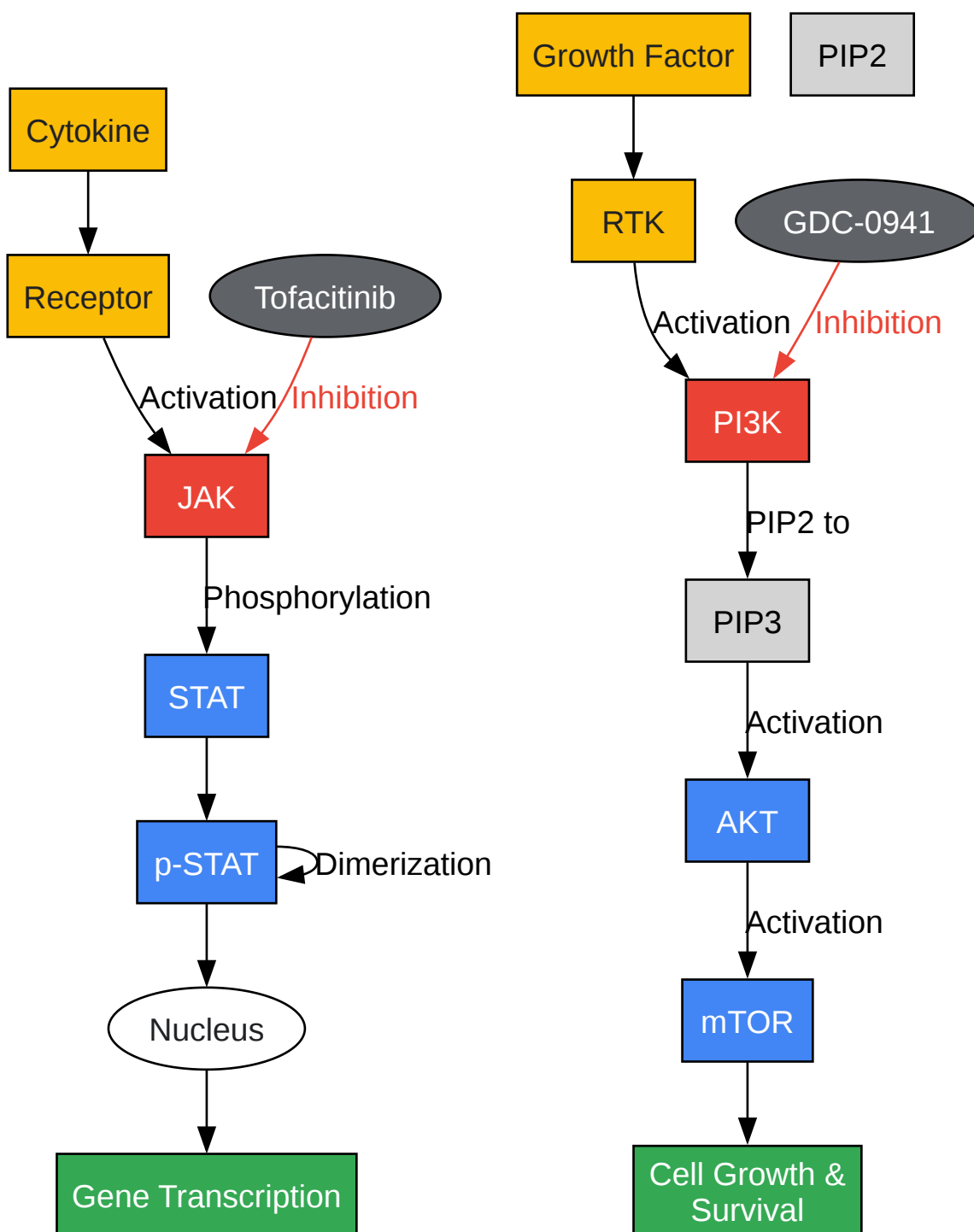
Compound	Target Protein	Pathway	Method	Binding Affinity (K D)
Ganolucidic acid A	MDM2	p53 signaling	SPR	12.73 μ M[1][2]
Ganolucidic acid A2 (derivative)	MDM2	p53 signaling	SPR	1.68 μ M[1][2]
Tofacitinib	JAK1	JAK-STAT	(IC50)	1.7-81 nM[3]
JAK2	JAK-STAT	(IC50)	1.8-80 nM[3]	3 nM[4][5]
JAK3	JAK-STAT	(IC50)	0.75-34 nM[3]	
GDC-0941 (Pictilisib)	PI3K α	PI3K/AKT/mTOR	(IC50)	
PI3K δ	PI3K/AKT/mTOR	(IC50)	3 nM[4][5]	33 nM[4][5]
PI3K β	PI3K/AKT/mTOR	(IC50)	33 nM[4][5]	
PI3K γ	PI3K/AKT/mTOR	(IC50)	75 nM[4][5]	
TPCA-1	IKK β	NF- κ B	(IC50)	17.9 nM[6]

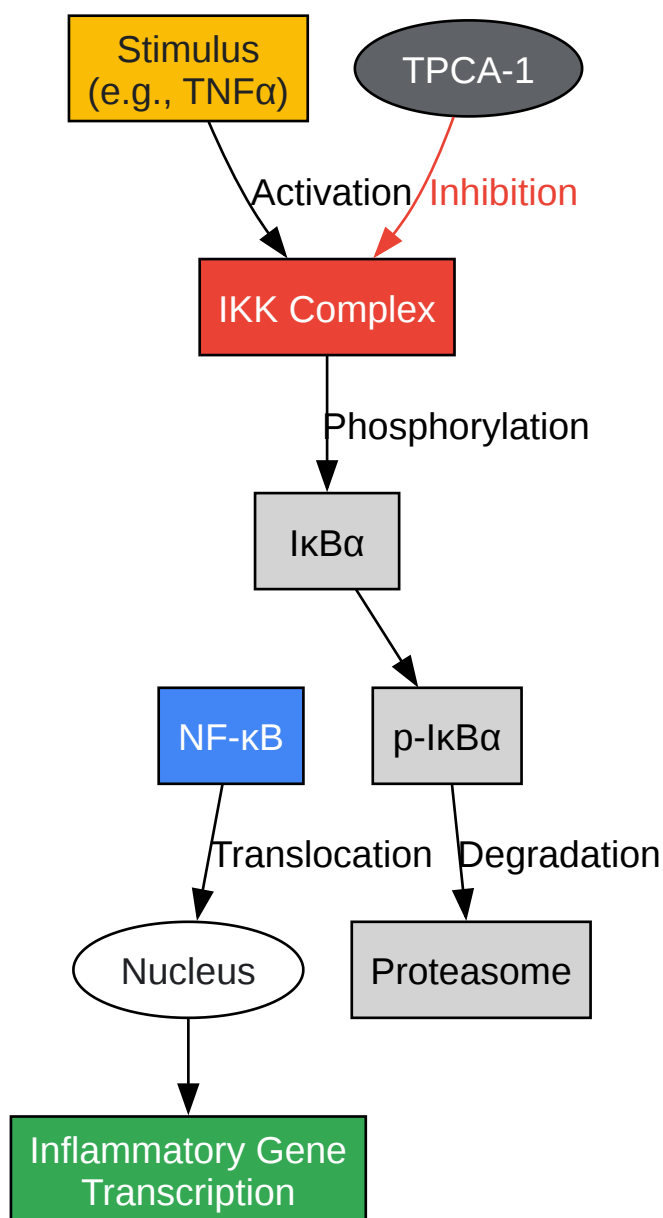
Note: K D (dissociation constant) is a direct measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) is an indirect measure of binding and is dependent on assay conditions. Direct comparison between K D and IC50 should be made with caution.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for validating target specificity, the following diagrams are provided.







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